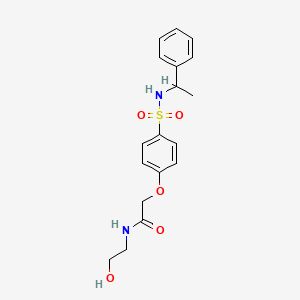
N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as CEOA, is a chemical compound that has been widely studied for its potential applications in various scientific fields. CEOA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 357.44 g/mol.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Additionally, N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been found to inhibit bacterial and fungal growth by disrupting cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial and fungal growth, and the modulation of key enzymes and proteins involved in various biological processes. N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has also been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is its versatility, as it can be used in a variety of scientific fields. Additionally, N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is relatively easy to synthesize and has a high yield. However, N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is also highly toxic and must be handled with care. Furthermore, N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One potential avenue of research is the development of new drugs based on the structure of N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. Additionally, N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline could be further studied for its potential applications in optoelectronics and materials science. Finally, more research is needed to fully understand the mechanism of action of N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline and its potential applications in various biological processes.
Synthesemethoden
N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline can be synthesized through a multistep process involving the reaction of cyclohexylamine, ethyl 2-bromoacetate, and 5-nitro-1,2,4-oxadiazole. The resulting product is then subjected to a reduction process using sodium dithionite to yield N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. The synthesis of N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been optimized in recent years, resulting in higher yields and purity.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been studied extensively for its potential applications in various scientific fields, including materials science, organic synthesis, and medicinal chemistry. N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been found to exhibit antitumor, antibacterial, and antifungal activities, making it a promising candidate for the development of new drugs. Additionally, N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to have potential applications in the field of optoelectronics due to its unique optical and electronic properties.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-2-15-18-16(23-19-15)11-8-9-13(14(10-11)20(21)22)17-12-6-4-3-5-7-12/h8-10,12,17H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYRNPQTGXNWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B7710998.png)










![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7711092.png)
![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B7711099.png)